4-Methoxy-N-phenyl-N'-P-tolyl-benzamidine
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Overview
Description
4-Methoxy-N-phenyl-N’-P-tolyl-benzamidine is a chemical compound with the molecular formula C21H21ClN2O It is known for its unique structure, which includes a methoxy group, phenyl group, and tolyl group attached to a benzamidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-phenyl-N’-P-tolyl-benzamidine typically involves the reaction of 4-methoxybenzoyl chloride with aniline and p-toluidine under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-phenyl-N’-P-tolyl-benzamidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction can produce 4-methoxyaniline .
Scientific Research Applications
4-Methoxy-N-phenyl-N’-P-tolyl-benzamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methoxy-N-phenyl-N’-P-tolyl-benzamidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-phenylbenzamide: Similar structure but lacks the tolyl group.
N-Benzyl-N-phenyl-N’-P-tolyl-benzamidine: Contains a benzyl group instead of a methoxy group.
4-Methoxy-N-(P-tolyl)benzylamine: Similar but with an amine group instead of an amidine group
Uniqueness
4-Methoxy-N-phenyl-N’-P-tolyl-benzamidine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C21H20N2O |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-methoxy-N'-(4-methylphenyl)-N-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C21H20N2O/c1-16-8-12-19(13-9-16)23-21(22-18-6-4-3-5-7-18)17-10-14-20(24-2)15-11-17/h3-15H,1-2H3,(H,22,23) |
InChI Key |
CMFNRVSLIIXSGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C2=CC=C(C=C2)OC)NC3=CC=CC=C3 |
Origin of Product |
United States |
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